4-iodo-1,6-dimethoxynaphthalene
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Overview
Description
4-iodo-1,6-dimethoxynaphthalene is a synthetic organic compound that has garnered significant attention in scientific research due to its unique chemical structure and properties This compound is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features both iodine and methoxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-iodo-1,6-dimethoxynaphthalene typically involves the iodination of 1,6-dimethoxynaphthalene. One common method is the oxidative iodination using iodine and an oxidizing agent such as ortho-periodic acid. The reaction is carried out in a suitable solvent, often ethanol, under reflux conditions to ensure complete iodination .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve high yields and purity. The use of continuous flow reactors and automated systems could further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-iodo-1,6-dimethoxynaphthalene can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through substitution reactions, such as the Suzuki-Miyaura coupling, which forms carbon-carbon bonds.
Oxidation and Reduction: The methoxy groups can be oxidized to form corresponding quinones, while reduction reactions can target the aromatic ring or the iodine substituent.
Electrophilic Aromatic Substitution: The aromatic ring can undergo further functionalization through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Utilizes palladium catalysts and boron reagents under mild conditions to form biaryl compounds.
Oxidative Iodination: Involves iodine and ortho-periodic acid in ethanol under reflux.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Quinones: Resulting from the oxidation of methoxy groups.
Scientific Research Applications
4-iodo-1,6-dimethoxynaphthalene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Materials Science: Utilized in the design of novel materials with specific electronic and optical properties.
Industry: Employed in the synthesis of dyes, pigments, and other functional materials.
Mechanism of Action
The mechanism of action of 4-iodo-1,6-dimethoxynaphthalene depends on the specific reactions it undergoes. In the case of Suzuki-Miyaura coupling, the mechanism involves the oxidative addition of the palladium catalyst to the aryl iodide, followed by transmetalation with the boron reagent and reductive elimination to form the biaryl product . The methoxy groups can participate in electron-donating interactions, influencing the reactivity of the aromatic ring.
Comparison with Similar Compounds
Similar Compounds
1,6-dimethoxynaphthalene: Lacks the iodine substituent, making it less reactive in certain substitution reactions.
4-bromo-1,6-dimethoxynaphthalene: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and applications.
4-chloro-1,6-dimethoxynaphthalene: Contains a chlorine atom, which also affects its chemical behavior compared to the iodine derivative.
Uniqueness
4-iodo-1,6-dimethoxynaphthalene is unique due to the presence of the iodine atom, which enhances its reactivity in substitution reactions and provides distinct electronic properties. This makes it a valuable compound for various synthetic and research applications.
Properties
CAS No. |
1523130-30-4 |
---|---|
Molecular Formula |
C12H11IO2 |
Molecular Weight |
314.1 |
Purity |
95 |
Origin of Product |
United States |
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